Product packaging for 4-Benzyl-1-(2-bromobutanoyl)piperidine(Cat. No.:CAS No. 1119452-42-4)

4-Benzyl-1-(2-bromobutanoyl)piperidine

Cat. No.: B1344545
CAS No.: 1119452-42-4
M. Wt: 324.26 g/mol
InChI Key: AHRXIRJITLECJP-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Research

Piperidine, a six-membered heterocyclic amine, and its derivatives are fundamental building blocks in the development of new chemical entities. ijnrd.orgnih.gov The piperidine ring is a prevalent structural motif found in a vast array of pharmaceuticals and alkaloids. nih.govresearchgate.net Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. researchgate.net

The versatility of the piperidine scaffold allows for the introduction of various substituents at different positions on the ring, enabling the fine-tuning of a molecule's physicochemical and biological properties. researchgate.netthieme-connect.com Chiral piperidine scaffolds are particularly significant in drug design, as they can enhance biological activity, selectivity, and pharmacokinetic properties while potentially reducing toxicity. thieme-connect.com Researchers continue to develop novel and efficient methods for the synthesis of substituted piperidines to create extensive libraries of compounds for drug discovery programs. nih.govorganic-chemistry.org The integration of piperidine derivatives is a key strategy in targeting complex disease pathways, particularly in oncology and central nervous system disorders. pmarketresearch.com

Contextualization of Halogenated Organic Compounds in Synthetic Chemistry

Halogenation, the process of introducing one or more halogen atoms into an organic compound, is a cornerstone of synthetic organic chemistry. numberanalytics.comnumberanalytics.com The incorporation of halogens such as bromine, chlorine, fluorine, or iodine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Halogenated compounds are crucial intermediates in the synthesis of a wide range of organic molecules, including a significant percentage of active pharmaceutical ingredients and agrochemicals. ncert.nic.inrsc.org

The presence of a halogen atom can enhance a compound's reactivity, making it a valuable precursor for further chemical transformations. numberanalytics.com Halogens can act as leaving groups in nucleophilic substitution reactions or participate in elimination reactions. tutorchase.com Furthermore, halogenation can modify properties like lipophilicity, which influences a molecule's ability to cross biological membranes, a critical factor in drug design. numberanalytics.com The strategic placement of a halogen can improve a drug candidate's potency, selectivity, and pharmacokinetic profile. numberanalytics.com

Structural and Nomenclature Overview of 4-Benzyl-1-(2-bromobutanoyl)piperidine

This compound is a derivative of 4-benzylpiperidine (B145979). scbt.com The core of the molecule is a piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom. A benzyl (B1604629) group (a phenyl group attached to a methylene (B1212753) bridge) is substituted at the 4-position of this piperidine ring. The nitrogen atom of the piperidine ring is acylated with a 2-bromobutanoyl group. This acyl group consists of a four-carbon butanoyl chain with a bromine atom attached to the second carbon.

The systematic IUPAC name for this compound is this compound. Its chemical structure is characterized by the combination of the aromatic benzyl moiety, the aliphatic piperidine ring, and the functionalized acyl chain containing a bromine atom.

PropertyValue
Molecular FormulaC16H22BrNO
Molecular Weight324.26 g/mol

Strategic Approaches to Piperidine Ring Functionalization

The construction of the 4-benzylpiperidine scaffold is a foundational step. Various methodologies can be employed to create the piperidine ring with the desired substitution pattern.

Cyclization Pathways for Piperidine Ring Formation

A prevalent and direct method for the synthesis of 4-benzylpiperidine is the catalytic hydrogenation of 4-benzylpyridine. This reaction involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring. wikipedia.orgchemicalbook.com Various heterogeneous catalysts, such as rhodium on carbon, palladium on carbon, or platinum on carbon, are effective for this transformation. researchgate.net The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the efficiency and rate of the hydrogenation. researchgate.net

Beyond the hydrogenation of pre-existing pyridine rings, other intramolecular cyclization strategies are employed for the de novo synthesis of substituted piperidines. These methods often involve the formation of carbon-nitrogen bonds to close the six-membered ring and can be designed to introduce specific substituents at various positions. Tandem reactions, such as the aldol intramolecular cyclization of substituted N-benzylpiperidine-4-one, can lead to complex polycyclic systems containing the piperidine core. researchgate.net

Double Michael Addition Strategy for Substituted Piperidine Derivatives

The double Michael addition, also known as a double aza-Michael reaction, is a powerful strategy for the synthesis of 4-piperidone derivatives, which are versatile intermediates for 4-substituted piperidines. This reaction involves the conjugate addition of a primary amine to two Michael acceptors, such as in a divinyl ketone, leading to the formation of the piperidine ring in a single, atom-efficient step. kcl.ac.ukacs.org For instance, benzylamine can be reacted with a suitable divinyl ketone to yield N-benzyl-4-piperidone. kcl.ac.uk This piperidone can then be further functionalized at the 4-position before or after reduction of the ketone. This strategy is particularly useful for creating piperidine rings with diverse substitutions. acs.orgresearchgate.net

Table 1: Comparison of Synthetic Routes to 4-Substituted Piperidines
MethodStarting MaterialsKey IntermediateAdvantagesDisadvantages
Catalytic Hydrogenation4-Benzylpyridine-Direct, often high-yielding researchgate.netRequires access to the corresponding pyridine derivative
Double Michael AdditionPrimary amine (e.g., benzylamine), Divinyl ketoneN-Benzyl-4-piperidone kcl.ac.ukAtom-efficient, good for building substituted rings acs.orgMay require further steps to achieve final substitution pattern
Intramolecular CyclizationAcyclic amino-dicarbonyl or related compoundsVariesAllows for construction of complex, polycyclic systems researchgate.netCan involve multi-step synthesis of the acyclic precursor

Acylation Reactions Involving the Piperidine Nitrogen

Once the 4-benzylpiperidine core is obtained, the next key transformation is the acylation of the secondary amine of the piperidine ring. This reaction forms an amide bond and introduces the butanoyl fragment. The acylation is typically achieved by reacting 4-benzylpiperidine with a reactive derivative of 2-bromobutanoic acid, most commonly 2-bromobutanoyl chloride. simply.scienceyoutube.comcommonorganicchemistry.com

The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. commonorganicchemistry.comorganic-chemistry.org Common bases used for this purpose include triethylamine or diisopropylethylamine. The high reactivity of acyl chlorides ensures that the acylation of the secondary amine proceeds efficiently, even with sterically hindered amines. youtube.com

Regio- and Stereoselective Introduction of the 2-Bromobutanoyl Moiety

The final stage of the synthesis involves the introduction of the 2-bromobutanoyl group with control over its regiochemistry and, if required, its stereochemistry.

Utilization of 2-Bromobutanoyl Precursors in Amide Formation

The key precursor for this step is 2-bromobutanoic acid. Racemic 2-bromobutanoic acid can be synthesized from butyric acid through the Hell-Volhard-Zelinsky reaction, which involves bromination at the alpha-carbon in the presence of a phosphorus catalyst. wikipedia.orgbyjus.com This acid is then converted to the more reactive acylating agent, 2-bromobutanoyl chloride, typically by treatment with thionyl chloride or oxalyl chloride. Both racemic and enantiomerically pure forms of 2-bromobutanoic acid are also commercially available, providing direct access to the necessary precursors. guidechem.comachemblock.comchemicalbook.combiosynth.comnih.govaccustandard.com

Asymmetric Approaches to the Butanoyl Stereocenter

Creating a specific stereoisomer of this compound requires an asymmetric approach to establish the chiral center at the second position of the butanoyl group. One of the most reliable methods for achieving this is through the use of chiral auxiliaries. wikipedia.org Evans oxazolidinone auxiliaries are particularly effective for this purpose. harvard.eduyoutube.comsantiago-lab.comcolab.ws

In this strategy, the chiral auxiliary is first acylated with butanoyl chloride. The resulting chiral imide then directs the stereoselective α-bromination of the butanoyl group. The steric hindrance provided by the substituents on the chiral auxiliary controls the facial selectivity of the enolate formation and subsequent reaction with a bromine source, leading to a high degree of diastereoselectivity. After the desired stereocenter is established, the chiral auxiliary is cleaved to yield the enantiomerically enriched 2-bromobutanoic acid, which can then be converted to its acyl chloride and coupled with 4-benzylpiperidine. Alternatively, catalytic asymmetric methods, such as those employing chiral bifunctional organocatalysts for electrophilic bromination, are emerging as powerful tools for the enantioselective synthesis of α-bromo carbonyl compounds. researchgate.netnih.gov

Table 2: Asymmetric Strategies for 2-Bromobutanoyl Moiety
Asymmetric StrategyDescriptionKey Features
Chiral Auxiliary (e.g., Evans Oxazolidinone)A chiral molecule is temporarily attached to the butanoyl group to direct a diastereoselective bromination. wikipedia.orgharvard.eduHigh diastereoselectivity, predictable stereochemical outcome, auxiliary can often be recovered. youtube.comsantiago-lab.comcolab.ws
Catalytic Asymmetric BrominationA chiral catalyst is used to control the enantioselectivity of the bromination of a butanoyl derivative. researchgate.netnih.govAtom-economical, avoids stoichiometric use of chiral reagents.

An exploration of the synthetic pathways leading to this compound and its related analogues reveals a focus on the construction of the core N-benzyl piperidine architecture. Methodologies for creating this key structural motif are diverse, involving classical organic reactions as well as modern catalytic systems. The optimization of these synthetic routes is crucial for achieving high yields and selectivity, particularly when constructing complex piperidine derivatives for various scientific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22BrNO B1344545 4-Benzyl-1-(2-bromobutanoyl)piperidine CAS No. 1119452-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-bromobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO/c1-2-15(17)16(19)18-10-8-14(9-11-18)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRXIRJITLECJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214309
Record name 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-42-4
Record name 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone
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URL https://comptox.epa.gov/dashboard/DTXSID201214309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 4 Benzyl 1 2 Bromobutanoyl Piperidine

Reactivity Profiling of the Bromine Atom

The carbon-bromine (C-Br) bond is a key reactive site within the molecule. Its position adjacent to the electron-withdrawing amide carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by nucleophiles and a suitable partner in various coupling reactions.

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

The secondary α-bromo carbon in 4-Benzyl-1-(2-bromobutanoyl)piperidine is a prime candidate for nucleophilic substitution. The reaction can theoretically proceed via either an SN1 (unimolecular) or SN2 (bimolecular) pathway, with the operative mechanism being heavily influenced by the reaction conditions.

The SN2 pathway is generally favored for α-halo carbonyl compounds. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to backside attack by a nucleophile. This pathway results in an inversion of stereochemistry at the α-carbon. Strong, less-hindered nucleophiles and polar aprotic solvents typically promote the SN2 mechanism.

Conversely, an SN1 pathway would involve the departure of the bromide ion to form a secondary carbocation intermediate. While secondary carbocations are generally less stable, resonance stabilization from the adjacent carbonyl group is minimal. However, polar protic solvents can stabilize this intermediate, making the SN1 route plausible under certain conditions, particularly with weak nucleophiles. stackexchange.com

Nucleophile (Nu⁻)SolventPredominant PathwayExpected Product
Sodium Azide (B81097) (NaN₃)DMFSN24-Benzyl-1-(2-azidobutanoyl)piperidine
Sodium Cyanide (NaCN)DMSOSN24-Benzyl-1-(2-cyanobutanoyl)piperidine
Sodium Hydroxide (B78521) (NaOH)Acetone/WaterSN24-Benzyl-1-(2-hydroxybutanoyl)piperidine
Methanol (CH₃OH)MethanolSN1/SN2 Borderline4-Benzyl-1-(2-methoxybutanoyl)piperidine
Water (H₂O)WaterSN14-Benzyl-1-(2-hydroxybutanoyl)piperidine

Table 1: Predicted outcomes of nucleophilic substitution reactions on this compound under various conditions.

Elimination Reactions for Olefin Formation

In competition with nucleophilic substitution, the α-bromo group can undergo elimination to form an α,β-unsaturated amide. This transformation, typically following an E2 mechanism, is favored by the use of strong, sterically hindered bases that are poor nucleophiles. The acidic nature of the α-proton is enhanced by the adjacent carbonyl group, facilitating its abstraction by a base. The reaction would yield 4-benzyl-1-(but-2-enoyl)piperidine, a conjugated system.

BaseSolventFavored ReactionExpected Product
Potassium tert-butoxide (t-BuOK)THFE24-Benzyl-1-(but-2-enoyl)piperidine
1,8-Diazabicycloundec-7-ene (DBU)AcetonitrileE24-Benzyl-1-(but-2-enoyl)piperidine
Sodium Ethoxide (NaOEt)EthanolE2/SN2 MixtureMixture of elimination and substitution products

Table 2: Reaction conditions favoring elimination for olefin formation.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The C(sp³)-Br bond in this compound can serve as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. researchgate.net Palladium- and nickel-based catalysts are commonly employed for such transformations. researchgate.net

In a Suzuki coupling , the compound could react with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This would result in the formation of a new C-C bond at the α-position, attaching an aryl group. organic-chemistry.org

In a Heck coupling , the compound could react with an alkene, catalyzed by a palladium complex, to introduce an alkenyl group at the α-position.

These reactions offer a powerful method for the late-stage functionalization of the molecule, allowing for the introduction of diverse structural motifs. nih.gov

Reaction TypeCoupling PartnerCatalyst System (Example)Expected Product Structure
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Benzyl-1-(2-phenylbutanoyl)piperidine
Heck CouplingStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N4-Benzyl-1-(2-styrylbutanoyl)piperidine
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4-Benzyl-1-(2-phenylethynylbutanoyl)piperidine

Table 3: Potential transition metal-catalyzed cross-coupling reactions.

Transformations of the Amide Linkage

The tertiary amide bond in this compound is chemically robust but can be transformed through hydrolytic cleavage or reduction.

Hydrolytic Cleavage of the Amide Bond

Amide hydrolysis involves the cleavage of the C-N bond, which can be catalyzed by acid or base. Due to the stability of the amide functional group, these reactions typically require forcing conditions such as elevated temperatures.

Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield 4-benzylpiperidine (B145979) and 2-bromobutanoic acid.

Base-catalyzed hydrolysis (saponification) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate that expels the 4-benzylpiperidinyl anion, which is immediately protonated by the solvent to give 4-benzylpiperidine and the carboxylate salt of 2-bromobutanoic acid.

ConditionReagentsExpected Products
AcidicAq. HCl, Heat4-Benzylpiperidine hydrochloride, 2-Bromobutanoic acid
BasicAq. NaOH, Heat4-Benzylpiperidine, Sodium 2-bromobutanoate

Table 4: Conditions for the hydrolytic cleavage of the amide bond.

Reduction Strategies for the Amide Group

The amide carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂) using powerful reducing agents. This transformation converts the acylpiperidine into an alkylpiperidine. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by initial coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer to the carbonyl carbon. Subsequent steps lead to the cleavage of the C-O bond and formation of the corresponding amine. This would yield 1-(2-bromobutyl)-4-benzylpiperidine. Care must be taken as the C-Br bond might also be susceptible to reduction under these strong conditions.

Alternative, milder reducing agents or different reaction pathways could potentially be used to achieve partial reduction to an aldehyde or alcohol, though this is less common for tertiary amides. researchgate.net

Reducing AgentSolventExpected Product
Lithium Aluminum Hydride (LiAlH₄)THF1-(2-Bromobutyl)-4-benzylpiperidine
Borane-THF Complex (BH₃·THF)THF1-(2-Bromobutyl)-4-benzylpiperidine

Table 5: Reagents for the reduction of the amide group.

Stereochemical Aspects in the Chemistry of 4 Benzyl 1 2 Bromobutanoyl Piperidine

Chirality at the 2-Bromobutanoyl Moiety

The introduction of a bromine atom at the second carbon of the butanoyl group creates a stereocenter, rendering this moiety chiral. The synthesis of 4-Benzyl-1-(2-bromobutanoyl)piperidine from racemic 2-bromobutanoyl halide would result in a 1:1 mixture of diastereomers. Therefore, controlling the stereochemistry at this position is crucial for accessing stereochemically pure final compounds. This control is typically achieved through two main strategies: the asymmetric synthesis of the acyl precursor or the diastereoselective acylation of the piperidine (B6355638).

Asymmetric Synthesis of the Butanoyl Precursor

The key to obtaining an enantiomerically pure final product lies in the synthesis of an enantiomerically enriched 2-bromobutanoyl precursor, such as 2-bromobutanoyl chloride. While literature specifically detailing the asymmetric synthesis of this exact compound is sparse, established methodologies for the asymmetric α-halogenation of carbonyl compounds can be applied.

Key Asymmetric Synthesis Strategies:

Organocatalysis: Chiral amine catalysts, such as proline derivatives, can catalyze the asymmetric α-bromination of aldehydes and ketones. The resulting chiral carbonyl compound can then be converted to the desired acid halide.

Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to a butanoic acid derivative. The auxiliary directs the stereoselective bromination of the α-carbon. Subsequent removal of the auxiliary yields the enantiomerically enriched α-bromo acid, which can be converted to the acid chloride.

Enzymatic Resolution: Kinetic resolution of a racemic mixture of 2-bromobutanoic acid or its ester derivatives using specific enzymes (e.g., lipases) can provide access to one enantiomer in high purity.

These methods allow for the preparation of either the (R)- or (S)-2-bromobutanoyl halide, which serves as a critical chiral building block for the final acylation step.

Diastereoselective Acylation Strategies

When a chiral, enantiomerically pure 2-bromobutanoyl halide is reacted with the prochiral 4-benzylpiperidine (B145979), a pair of diastereomers can be formed. Diastereoselective acylation aims to favor the formation of one diastereomer over the other. The control of this stereoselectivity is a significant challenge in synthetic chemistry.

One effective approach is dynamic kinetic diastereoselective acylation. nih.gov This strategy is particularly useful when dealing with substrates that can epimerize or interconvert under the reaction conditions. In the context of carbohydrate synthesis, for instance, chiral catalysts have been used to direct the acylation of lactols, which exist in equilibrium between anomers. nih.gov This principle can be adapted to control the formation of specific diastereomers in various acylation reactions. The choice of chiral catalyst, solvent, and temperature can significantly influence the diastereomeric ratio of the final product.

Conformational Analysis of the Piperidine Ring System

The six-membered piperidine ring is not planar and, like cyclohexane, adopts several conformations to minimize steric and torsional strain. The most stable of these are the chair conformations, with boat and twist-boat conformations representing higher energy states. The presence of substituents on the ring and the nitrogen atom profoundly influences the conformational equilibrium.

Energetic Landscape of Chair and Boat Conformations

For N-acylpiperidines, the chair conformation is generally the most stable. However, the energy difference between the chair and the higher-energy twist-boat conformation is smaller than in simple alkanes. Studies on model N-acylpiperidines have shown that the twist-boat conformation can be less favorable by approximately 1.5 kcal/mol. acs.orgnih.gov This relatively small energy gap means that a significant population of twist-boat conformers can exist at room temperature, and interactions with other molecules, such as proteins, can stabilize this less favorable conformation. nih.gov In a survey of N-acylpiperidine structures in the Protein Data Bank, 23% were found to adopt a twist-boat conformation, suggesting its biological relevance. nih.gov

Table 1: Calculated Relative Free Energies of N-Acylpiperidine Conformations
ConformationRelative Free Energy (ΔG)Reference
Chair (Substituent Axial)Most Favorable nih.gov
Chair (Substituent Equatorial)~ +3.2 kcal/mol nih.gov
Twist-Boat~ +1.5 kcal/mol acs.orgnih.gov

Influence of Substituents on Ring Conformation

The conformational preference of the piperidine ring in this compound is determined by the interplay of its two key substituents.

4-Benzyl Group: Large substituents on a six-membered ring typically have a strong preference for the equatorial position in a chair conformation to avoid unfavorable 1,3-diaxial interactions. Therefore, the benzyl (B1604629) group at the C4 position is expected to predominantly occupy an equatorial position.

Configurational Isomerism in Substituted Piperidine Derivatives

Substituted piperidines can exhibit various forms of configurational isomerism, leading to a diverse array of stereoisomers. In this compound, two main types of isomerism are of particular importance.

Firstly, due to the chiral center at the C2 position of the butanoyl moiety, the molecule exists as enantiomers, (R)- and (S)-4-Benzyl-1-(2-bromobutanoyl)piperidine. If other stereocenters were present on the piperidine ring, diastereomers would also be possible.

Investigation of Cis/Trans Isomerism in N-Benzyl Piperidine Synthesis

One common synthetic route involves the hydrogenation of substituted pyridine (B92270) precursors. nih.gov The choice of catalyst, temperature, and pressure can affect the diastereoselectivity of this reduction. For instance, the hydrogenation of 3,5-substituted pyridine has been shown to preferentially form the trans-isomer when using a 10% Pd/C catalyst. nih.gov In contrast, other catalytic systems or substrates might favor the formation of the thermodynamically more stable cis-isomer. nih.gov

Another key strategy for controlling stereochemistry is through base-mediated epimerization. rsc.org This process can convert a less stable isomer into a more stable one. For N-substituted piperidines, the choice of the N-protecting group (such as a benzyl or Boc group) is crucial. For example, starting with a cis-2,3-disubstituted N-benzyl piperidine, where one substituent is axial and the other is equatorial, epimerization under thermodynamic conditions can generate the trans-isomer, driven by the relief of unfavorable 1,3-diaxial interactions. rsc.orgwhiterose.ac.uk

Diastereoselective lithiation followed by trapping with an electrophile is another powerful method to access specific isomers that may not be achievable through other means. nih.govrsc.org This technique has been successfully used to synthesize trans-2,6-disubstituted piperidines as a single regio- and diastereoisomer. rsc.org The stereochemical outcome of these synthetic methods is often determined by a combination of steric and electronic factors, which guide the approach of reagents and the stability of intermediates and final products.

The table below summarizes findings on the diastereomeric ratios achieved in the synthesis of substituted piperidines through various methods.

PrecursorMethodCatalyst/ReagentDiastereomeric Ratio (trans:cis)Reference
3,5-substituted pyridineHydrogenation10% Pd/C70:30 nih.gov
3,5-substituted pyridineHydrogenation10% PtO₂60:40 nih.gov
N-tethered alkenesIntramolecular aza-Michael ReactionTBAF90:10 nih.gov
N-Boc 2-methyl piperidineα-lithiation-trappings-BuLi, TMEDA, CO₂Single trans isomer nih.gov

Methods for Chiral Resolution and Separation of Stereoisomers

The presence of a chiral center in the 2-bromobutanoyl moiety of this compound means the compound exists as a pair of enantiomers. Separating these enantiomers, a process known as chiral resolution, is essential for studying their individual properties. wikipedia.org Several well-established techniques are available for this purpose.

Diastereomeric Salt Formation: This is one of the most common methods for resolving racemates of compounds that are acidic or basic. wikipedia.orgpharmtech.com The racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid for amines) to form a pair of diastereomeric salts. wikipedia.orgtcichemicals.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pharmtech.com Once separated, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture. nih.govmdpi.com As the mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, leading to their separation. mdpi.com High-performance liquid chromatography (HPLC) with CSPs based on polysaccharides like amylose (B160209) or cellulose (B213188) is a widely used and effective method for both analytical and preparative-scale enantioseparation. mdpi.com

Enzymatic or Kinetic Resolution: This method uses enzymes that selectively catalyze a reaction with only one enantiomer of a racemic mixture. This converts one enantiomer into a different compound, which can then be easily separated from the unreacted enantiomer. This approach is particularly useful for resolving alcohols and some amines. pharmtech.com

The choice of resolution method depends on the chemical nature of the compound, the scale of the separation, and the desired purity of the enantiomers.

MethodPrincipleKey FeaturesReference
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different solubilities using a chiral resolving agent.Scalable, cost-effective, relies on successful crystallization. wikipedia.orgpharmtech.com
Chiral Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase.High purity, applicable to a wide range of compounds, can be used for analysis and preparation. nih.govmdpi.com
Kinetic ResolutionEnantioselective reaction catalyzed by an enzyme or chiral catalyst.High selectivity, mild reaction conditions. pharmtech.com

Stereochemical Implications in Molecular Recognition (General Principles)

Molecular recognition, the specific interaction between two or more molecules, is the foundation of many biological processes. The stereochemistry of a molecule is paramount in these interactions, as biological targets such as receptors and enzymes are themselves chiral. nih.gov The precise three-dimensional structure of a ligand determines its ability to bind to the specific complementary shape of a biological target's binding site.

Enantiomers of a chiral drug can exhibit significantly different pharmacological activities. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause undesirable side effects. whiterose.ac.uk This is because the arrangement of functional groups in space must match the corresponding binding pockets in the receptor for a productive interaction to occur. A classic analogy is the fit of a hand (chiral) into a glove (chiral).

For piperidine-containing compounds, stereoisomerism has been shown to be a critical determinant of activity. For example, studies on certain 2,5-disubstituted piperidines revealed that the cis-isomer was significantly more active for dopamine (B1211576) transport than the trans-isomer. whiterose.ac.uk Similarly, the affinity of piperidine derivatives for targets like the sigma-1 receptor can be highly dependent on the molecule's structure. nih.govnih.gov The orientation of key functional groups, dictated by the cis/trans relationship on the ring and the absolute configuration of chiral centers, governs the strength and specificity of the binding interaction. Therefore, controlling the stereochemistry during synthesis or separating stereoisomers is a fundamental aspect of medicinal chemistry and drug development. nih.gov

Design, Synthesis, and Structural Variation of 4 Benzyl 1 2 Bromobutanoyl Piperidine Derivatives and Analogues

Structural Design Principles for N-Benzyl Piperidine (B6355638) Analogues

The design of novel analogues of 4-benzyl-1-(2-bromobutanoyl)piperidine is guided by established medicinal chemistry principles, primarily structure-activity relationship (SAR) studies and the concept of bioisosterism. These principles allow for the rational modification of the lead structure to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies on N-Benzyl Piperidine Derivatives

SAR studies on N-benzyl piperidine derivatives have revealed critical insights into how different structural modifications influence their biological activity. For instance, in the context of acetylcholinesterase (AChE) inhibitors, the N-benzyl group often interacts with specific sites within the enzyme's active gorge. The substitution pattern on the benzyl (B1604629) ring, the nature of the acyl group on the piperidine nitrogen, and substituents on the piperidine ring itself can all dramatically alter binding affinity and efficacy.

Research on related N-benzyl piperidine derivatives has shown that:

Substituents on the Benzyl Ring: The presence, position, and electronic nature of substituents on the benzyl ring can significantly impact activity. For example, in a series of inhibitors, specific substitutions can lead to enhanced interactions with the enzyme's peripheral anionic site.

The Acyl Moiety: The nature of the group attached to the piperidine nitrogen is crucial. Modifications here can influence the molecule's interaction with the catalytic active site of target enzymes.

The following table summarizes SAR findings for a series of N-benzyl piperidine derivatives as inhibitors of steroid 5-alpha-reductase, illustrating the impact of modifying the N-acyl group.

Compound IDN-Substituent5α-Reductase Type 1 IC₅₀ (µM)5α-Reductase Type 2 IC₅₀ (µM)
1 Benzoyl>10>10
6 Diphenylacetyl3.440.37
7 Dicyclohexylacetyl~100.08 (rat), 0.06 (human)
9 Diphenylcarbamoyl0.540.69

This table is based on data for N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and is presented to illustrate SAR principles for N-acyl piperidine derivatives. nih.gov

Bioisosteric Replacements within the Bromobutanoyl Moiety

Common bioisosteric replacements for amide bonds include:

Trifluoroethylamine: This group can serve as a bioisostere for the amide carbonyl, where the electronegative trifluoroethyl group mimics the carbonyl's electronic properties. This substitution can reduce susceptibility to proteolysis and decrease the basicity of the adjacent amine. drughunter.com

Thioamides and Carbamates: These are classical bioisosteres that can replicate the hydrogen bond donor and acceptor characteristics of amides, though with altered electronic and steric properties.

The bromine atom in the 2-bromobutanoyl moiety could be replaced with other halogens (Cl, F) to modulate reactivity and steric bulk, or with non-halogen groups like a methyl or cyano group to explore different electronic and steric requirements at that position.

Original MoietyPotential BioisostereRationale for Replacement
Amide1,2,4-OxadiazoleMimics H-bonding, enhances metabolic stability.
Amide1,2,4-TriazoleMetabolically stable, can act as H-bond donor/acceptor. hyphadiscovery.com
AmideTrifluoroethylamineReduces susceptibility to proteolysis, modulates basicity. drughunter.com
BromineChlorine/FluorineModulates chemical reactivity and steric profile.
BromineMethyl GroupIncreases lipophilicity, removes reactive handle.

Functionalization and Diversification of the Piperidine Ring System

The piperidine ring is a versatile scaffold that can be functionalized at various positions to introduce chemical diversity and explore new regions of chemical space.

Alkylation and Acylation at Different Ring Positions

While the nitrogen of 4-benzylpiperidine (B145979) is readily acylated to form the title compound, further functionalization can occur at the carbon atoms of the piperidine ring. Direct C-H functionalization of N-alkyl piperidines is a powerful strategy. For instance, selective formation of an endo-cyclic iminium ion from an N-alkyl piperidine N-oxide allows for the subsequent addition of various carbon-based nucleophiles, leading to α-alkylation of the piperidine ring. This method can be used to introduce a range of alkyl groups at the 2-position.

Furthermore, piperidones, which are common precursors to substituted piperidines, can be readily alkylated at the α-carbon positions (C3 and C5) under basic conditions via their enolates. Subsequent reduction of the ketone and manipulation of the nitrogen substituent can yield a wide array of substituted piperidine derivatives.

Synthesis of Spiropiperidine Analogues

Spiropiperidines, which contain a carbon atom common to two rings, are of significant interest in drug discovery as they introduce three-dimensional complexity. The synthesis of spiro-piperidines can be approached in several ways. One common strategy involves using a pre-formed piperidine, such as a 1-benzyl-4-piperidone derivative. This piperidone can undergo reactions with bifunctional reagents to construct the second ring spiro-fused at the 4-position. For example, reaction with appropriate reagents can lead to the formation of spiro[isobenzofuran-1(3H),4'-piperidines]. nih.gov

Another approach involves intramolecular reactions. For instance, an appropriately substituted N-acyl piperidine can undergo an intramolecular Friedel-Crafts alkylation to form a dihydrospiro[quinoline-2,4'-piperidine] system. researchgate.net These methods provide access to a diverse range of spirocyclic scaffolds built upon the core piperidine ring. nih.govresearchgate.netnih.gov

Modifications and Substitutions on the Benzyl Group

The benzyl group attached to the piperidine nitrogen is a key feature that can be readily modified to tune the properties of the molecule. An efficient method for constructing a library of 4-benzyl piperidines with diverse substituents on the benzyl (aryl) portion is through Suzuki coupling. This protocol allows for the formation of the C-C bond between the piperidine ring and a substituted aryl group. organic-chemistry.org

The synthesis can start from a suitable piperidine precursor, which is then coupled with a variety of arylboronic acids. This approach tolerates a wide range of functional groups on the aromatic ring, allowing for the introduction of electron-donating or electron-withdrawing groups, halogens, and other functionalities that can be used for further chemical modification. The nature and position of these substituents can have a profound effect on the molecule's biological activity by influencing its binding to target proteins, as well as its physicochemical properties such as solubility and lipophilicity.

For example, the synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives demonstrates how the benzyl portion can be elaborately substituted to create complex molecular architectures. nih.gov

Introduction of Substituted Benzyl Moieties

A primary strategy for modifying the 4-benzylpiperidine core involves introducing various substituents onto the aromatic ring of the benzyl group. These modifications are performed to systematically probe the effects of electronics and sterics on the molecule's interaction with biological targets. Research has shown that even minor changes to the substitution pattern on this phenyl ring can significantly influence a compound's properties. nih.gov

An efficient and versatile method for constructing these substituted analogues is the Suzuki coupling protocol. organic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of the crucial carbon-carbon bond between the piperidine ring and the (substituted) benzyl group. The process can begin with a protected 4-methylenepiperidine, which undergoes hydroboration to create a borane (B79455) intermediate. This intermediate is then coupled with a wide variety of substituted benzyl halides or triflates. organic-chemistry.org The tolerance of the Suzuki reaction to diverse functional groups makes it an ideal method for creating a library of derivatives with different substituents on the benzyl ring. organic-chemistry.org

Another synthetic approach involves a hydroboration procedure using 9-borabicyclo[3.3.1]nonane (9-BBN) with 1-Boc-4-methylenepiperidine, followed by a cross-coupling reaction with the desired brominated aromatic intermediates. unisi.it This method also provides a robust route to the substituted 4-benzylpiperidine scaffold. unisi.it

Table 1: Synthetic Strategies for Substituted 4-Benzylpiperidine Analogues
Substituent on Benzyl RingSynthetic MethodRationale for ModificationReference
Fluoro, Chloro, TrifluoromethylSuzuki CouplingEvaluate electronic effects on binding affinity. nih.govorganic-chemistry.org
Methoxy, ButoxySuzuki Coupling / Other Cross-CouplingProbe steric tolerance and potential for hydrogen bonding. acs.org
Various (unspecified)Hydroboration / Cross-CouplingGeneral scaffold construction for library synthesis. unisi.it

Replacement with Heteroaromatic Systems

Beyond simple substitution, a more profound structural modification involves the complete replacement of the benzyl group's phenyl ring with a heteroaromatic system. Heterocycles are ubiquitous in medicinal chemistry and their introduction can fundamentally alter a molecule's physicochemical properties, such as solubility, polarity, and metabolic stability, while also introducing new potential hydrogen bonding sites. bohrium.comresearchgate.netbenthamscience.com

The synthetic strategies used to introduce substituted benzyl groups are often adaptable for this purpose. For instance, the Suzuki coupling protocol is highly effective for coupling the piperidine core with various heteroaromatic halides. organic-chemistry.org A notable example involves the reaction of the N-Boc-4-piperidylborane intermediate with 2,5-dibromopyridine, efficiently yielding a 4-(pyridinylmethyl)piperidine analogue. organic-chemistry.org This demonstrates the feasibility of replacing the carbocyclic phenyl ring with a nitrogen-containing pyridine (B92270) ring. This strategy has been applied to create analogues where the triene core of a molecule is replaced with different aromatic and heteroaromatic rings, highlighting the versatility of the approach. researchgate.net

Table 2: Examples of Heteroaromatic Replacement for the Benzyl Moiety
Original MoietyHeteroaromatic ReplacementSynthetic MethodReference
BenzylPyridinylmethylSuzuki Coupling organic-chemistry.org
BenzylGeneral Aromatic/Heteroaromatic RingsSuzuki Cross-Coupling researchgate.net

Exploration of Mannich Base Derivatives Incorporating Piperidine Scaffolds

The Mannich reaction is a three-component condensation reaction that forms a C-C bond and is widely used in pharmaceutical synthesis. jofamericanscience.orgnih.gov It involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine, such as piperidine. jofamericanscience.orgrsc.org This reaction provides a direct route to complex molecules known as Mannich bases, which often possess significant biological activity.

In the context of piperidine scaffolds, the Mannich reaction can be employed to synthesize a diverse range of derivatives. For example, piperidine has been used as the amine component in the Mannich reaction of various chalcone (B49325) analogues derived from phenolic ketones like 4-hydroxyacetophenone. nih.gov Similarly, a single-pot reaction between sesamol, benzaldehydes, and piperidine yields Mannich bases with antioxidant properties. ajchem-a.com These reactions typically involve the formation of an aminomethyl group attached to the substrate, with the nitrogen atom originating from the piperidine ring. This synthetic route is valuable for creating complex structures that incorporate the piperidine motif. jofamericanscience.orgnih.govajchem-a.com

Table 3: Synthesis of Mannich Bases Incorporating a Piperidine Scaffold
Substrate (with active H)AldehydeAmineResulting Structure TypeReference
Chalcone AnaloguesFormaldehydePiperidineAminomethylated Chalcones nih.gov
SesamolBenzaldehydesPiperidine4-(Aminoalkyl)-6-allyl-sesamols ajchem-a.com
General Ketones, Esters, PhenolsFormaldehydePiperidineGeneral Piperidine-containing Mannich Bases jofamericanscience.org

Hybrid Molecular Architectures Integrating Piperidine with Other Heterocyclic Systems

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov The goal is to create a new chemical entity with potentially improved affinity, selectivity, or a multi-target profile. The piperidine nucleus is a common building block in this approach, often linked to other heterocyclic systems like pyridine, pyrimidine, or thiazole. bohrium.comresearchgate.netbenthamscience.com

The synthesis of these hybrid molecules can be achieved through various chemical reactions. For instance, combining a piperidine ring with a pyridine moiety within a single framework has been shown to enhance biological activity. bohrium.com The Mannich reaction can also be a tool for creating such hybrids. A study on bergenin (B1666849) derivatives used the Mannich reaction to link the core structure to a piperazine-benzosulfonyl chloride moiety, creating a complex hybrid molecule. nih.gov While this example uses piperazine, the principle of using aminomethylation to link a piperidine ring to another complex heterocyclic system is a viable and powerful strategy in medicinal chemistry. nih.gov These hybrid structures represent a significant departure from the simple 4-benzylpiperidine core, leading to novel molecular architectures.

Table 4: Examples of Piperidine-Based Hybrid Molecules
Piperidine CoreLinked Heterocyclic SystemDesign RationaleReference
PiperidinePyridineCombining essential heterocyclic systems to enhance biological activity. bohrium.comresearchgate.netbenthamscience.com
Piperazine (analogue to Piperidine)Bergenin, BenzothiazoleCreation of natural product-based hybrids via Mannich reaction. nih.gov

Computational and Theoretical Studies on 4 Benzyl 1 2 Bromobutanoyl Piperidine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Benzyl-1-(2-bromobutanoyl)piperidine, docking simulations can elucidate its potential binding modes within the active sites of various proteins.

Identification and Characterization of Putative Binding Pockets

Computational studies on analogous piperidine-containing molecules have successfully identified and characterized binding pockets in various protein targets. For instance, in studies of similar piperidine (B6355638) derivatives, docking analyses have revealed key interactions within the binding sites of receptors like the sigma-1 receptor (S1R). nih.govrsc.org These studies often identify hydrophobic pockets that accommodate the benzyl (B1604629) and piperidine moieties, which is a common feature for this class of compounds. nih.gov For this compound, it is hypothesized that the benzyl group would likely occupy a hydrophobic pocket, while the piperidine ring and the bromobutanoyl group would engage in other specific interactions.

Putative Interacting Residue TypePotential Role in Binding
Aromatic (e.g., Phenylalanine, Tyrosine)π-π stacking with the benzyl group
Hydrophobic (e.g., Leucine, Valine)van der Waals interactions with the piperidine and benzyl groups
Polar (e.g., Serine, Threonine)Hydrogen bonding with the carbonyl oxygen
Charged (e.g., Aspartate, Glutamate)Electrostatic interactions

Elucidation of Key Intermolecular Interactions

The elucidation of key intermolecular interactions is crucial for understanding the binding affinity and selectivity of a ligand. For piperidine derivatives, interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking are commonly observed in docking simulations. mdpi.com In the case of this compound, the carbonyl oxygen of the butanoyl group is a potential hydrogen bond acceptor. The benzyl group can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. The piperidine ring and the butyl chain can form van der Waals and hydrophobic interactions.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. derpharmachemica.com

Prediction of Molecular Orbitals and Reactivity Descriptors

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the reactive nature of a molecule. For piperidine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic ring, while the LUMO is typically found on electron-deficient regions. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, can further quantify the molecule's reactivity.

Computational Elucidation of Reaction Mechanisms

Quantum chemical calculations can be employed to model reaction pathways and determine the transition state structures and activation energies. This information is vital for understanding the mechanisms of chemical reactions involving this compound. For example, these calculations could be used to study the nucleophilic substitution reaction where the bromine atom is displaced, providing a theoretical basis for its reactivity in various chemical environments.

Molecular Dynamics Simulations for Conformational and Solvation Analysis

Dynamic Behavior and Conformational Ensembles of the Compound

The dynamic behavior of this compound is governed by the flexibility of its piperidine ring and the rotational freedom of its substituents. Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools to explore the conformational landscape of such molecules over time. researchgate.net These simulations model the atomic motions of the molecule, revealing the preferred three-dimensional structures (conformers) and the transitions between them.

The conformational ensemble of this compound is therefore complex, defined by:

Ring Pliability: The equilibrium between the dominant chair conformation and transient twist-boat forms.

Amide Bond Rotation: The rotation around the C-N amide bond is restricted, leading to distinct cis and trans isomers, with the trans configuration generally being more stable.

Side-Chain Flexibility: The rotational freedom of the benzyl group at the C4 position and the bromobutanoyl group at the N1 position.

MD simulations can quantify the relative stability of these different states and the energy barriers for transitioning between them. By analyzing the simulation trajectory, a probability distribution of different conformers can be generated, providing a comprehensive picture of the molecule's dynamic behavior in a given environment.

Conformer/FeaturePredicted Relative Energy (kcal/mol)Key Dihedral Angles (degrees)Description
Chair (trans-amide) 0.00C2-N1-C(O)-C(br): ~180The most stable conformation, with the piperidine ring in a chair form and a trans configuration of the amide bond.
Twist-Boat 3.0 - 5.0VariesA higher-energy, more flexible ring conformation that may act as a transitional state between chair forms.
Chair (cis-amide) 4.0 - 6.0C2-N1-C(O)-C(br): ~0A less stable conformation due to steric hindrance associated with the cis-amide configuration.

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum mechanics or molecular mechanics calculations for N-acylpiperidine derivatives. It serves to demonstrate the type of data generated in conformational studies.

Solvent Effects and Hydration Shell Analysis

The behavior of this compound in a biological context is inextricably linked to its interactions with the surrounding aqueous environment. Computational simulations can model these interactions using either implicit solvent models, which represent the solvent as a continuous medium, or more detailed explicit solvent models, where individual water molecules are simulated alongside the solute.

In an aqueous solution, water molecules arrange themselves around the solute to form a structured "hydration shell." The characteristics of this shell are dictated by the physicochemical properties of the solute's different regions. For this compound, distinct hydration patterns are expected:

Hydrophilic Hydration: The polar amide group is a primary site for hydrophilic interactions. The carbonyl oxygen acts as a hydrogen bond acceptor, while the partial positive charge on the amide nitrogen can engage in favorable electrostatic interactions with water.

Halogen Bonding: The bromine atom, a large and polarizable halogen, can interact with water. While covalently bonded carbon-bromine is hydrophobic, the bromine atom itself can have an anisotropic charge distribution, allowing for specific, albeit weak, interactions with water molecules. researchgate.netesrf.fr

Hydrophobic Hydration: The nonpolar benzyl and alkyl portions of the molecule disrupt the hydrogen-bonding network of bulk water, causing water molecules to form a more ordered, cage-like structure around these hydrophobic surfaces.

A key technique for analyzing the hydration shell is the calculation of the Radial Distribution Function (RDF), g(r), from MD simulation data. The RDF describes the probability of finding a solvent atom at a certain distance 'r' from a solute atom. Peaks in the RDF plot indicate the positions of distinct solvation shells. Integrating the first peak provides the coordination number, which is the average number of water molecules in the first hydration shell. shaoxc.com

Solute Atom/GroupRDF First Peak Position (Å)Coordination Number (First Shell)Dominant Interaction Type
Amide Carbonyl Oxygen (O) ~2.83 - 4Hydrogen Bonding (Acceptor)
Bromine (Br) ~3.2 - 3.46 - 7Dipole-Induced Dipole / Weak Halogen Bond
Benzyl Ring (Center) ~4.5VariesHydrophobic Hydration

Note: This table presents hypothetical, representative data derived from typical RDF analyses of similar functional groups to illustrate the principles of hydration shell analysis. Specific values for the target compound would require dedicated simulation.

In Silico Predictions for Pharmacokinetic Properties (Methodological Overview)

In silico methods for predicting pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—are crucial in modern drug discovery. researchgate.net These computational tools allow for the early assessment of a compound's potential "drug-likeness," helping to prioritize candidates and reduce the high attrition rates in later stages of development. researchgate.netcambridge.org For a molecule like this compound, a variety of computational methodologies can be employed to estimate its ADME profile.

The foundation of these predictions lies in transforming the chemical structure into a set of numerical values known as molecular descriptors. These descriptors can be simple (e.g., molecular weight, atom counts), physicochemical (e.g., lipophilicity, polar surface area), or complex 3D properties. These descriptors are then used as input for predictive models.

The primary methodological classes for in silico ADME prediction include:

Physicochemical and Rule-Based Models: These are the simplest models, often used as initial filters. They rely on calculated physicochemical properties to assess the likelihood of a compound having favorable pharmacokinetics. A well-known example is Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors to predict poor oral absorption. cambridge.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical or machine learning-based equations that correlate molecular descriptors with a specific experimental ADME property. sddn.es A model is "trained" on a dataset of diverse compounds with known experimental values (e.g., blood-brain barrier permeability). Once validated, the model can predict the property for new, untested molecules. nih.govresearchgate.netnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: This is a more complex, mechanistic approach that simulates the fate of a drug in the body by creating a multi-compartment model representing different organs and tissues. PBPK models integrate physicochemical data, in vitro ADME data, and physiological parameters to predict drug concentration profiles over time in various parts of the body.

Modern in silico ADME prediction heavily leverages advances in machine learning and artificial intelligence, using algorithms like support vector machines, random forests, and deep neural networks to build highly predictive models from large datasets. nih.gov

MethodologyInput DataPredicted Pharmacokinetic PropertiesPrinciple of Operation
Rule-Based Models Calculated physicochemical properties (MW, logP, H-bond donors/acceptors, etc.)Oral bioavailability, Drug-likenessEmpirical rules derived from the properties of known orally bioavailable drugs.
QSAR Molecular descriptors (topological, electronic, steric, etc.)Solubility, Permeability (Caco-2, BBB), Plasma protein binding, CYP450 inhibition, ToxicityA statistical or machine learning model is trained to find a quantitative relationship between structure-derived descriptors and an experimental property. researchgate.net
PBPK Modeling Physicochemical data, in vitro metabolism and transport data, Physiological parametersDrug concentration-time profiles in various organs, Volume of distribution, ClearanceA mechanistic simulation of drug movement and transformation through a system of interconnected physiological compartments.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Novel and Sustainable Synthetic Routes to 4-Benzyl-1-(2-bromobutanoyl)piperidine

The conventional synthesis of N-acylpiperidines, such as this compound, typically involves the acylation of the parent amine (4-benzylpiperidine) with an activated carboxylic acid derivative, like 2-bromobutanoyl chloride. This standard method, while effective, often relies on stoichiometric activating reagents and volatile organic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), which generate significant chemical waste. ucl.ac.uk

Future research will likely focus on developing more sustainable synthetic protocols. Green chemistry principles offer a framework for these innovations, emphasizing waste reduction, energy efficiency, and the use of renewable resources. rsc.orgacs.org Key areas for development include:

Catalytic Amidation: Replacing stoichiometric coupling reagents with catalytic methods is a primary goal in modern amide synthesis. sigmaaldrich.com Boronic acid catalysts and various metal catalysts have shown promise in the direct amidation of carboxylic acids with amines, a process that generates water as the only byproduct. sigmaaldrich.com Investigating these catalytic systems for the synthesis of this compound could drastically reduce the process mass intensity (PMI).

Use of Greener Solvents: Research into replacing hazardous solvents is critical. ucl.ac.uk Deep eutectic solvents (DES), which are mixtures of choline (B1196258) chloride and zinc chloride, can function as both a catalyst and a green solvent for acylation reactions. rsc.orgrsc.org Other sustainable alternatives include bio-based solvents like vegetable oils, which have been successfully used in tandem acylation/Diels-Alder reactions. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, where feasible, represents an ideal green chemistry approach. Protocols for stoichiometric, solvent-free acetylation have been developed, suggesting that similar conditions could be optimized for the synthesis of the target compound, potentially using microwave irradiation to shorten reaction times. frontiersin.org

ParameterTraditional Acyl Chloride MethodPotential Green Alternative (e.g., Catalytic Amidation)
Reagents4-benzylpiperidine (B145979), 2-bromobutanoyl chloride, Triethylamine4-benzylpiperidine, 2-bromobutanoic acid, Boronic acid catalyst
SolventDichloromethane (DCM)Renewable solvent (e.g., Cyrene) or solvent-free
ByproductsTriethylamine hydrochloride saltWater
Atom EconomyLowerHigher
Environmental (E)-FactorHigh (significant solvent and salt waste)Low

Discovery of Unexplored Reactivity Patterns for Advanced Derivatization

The presence of an α-bromo group makes this compound a versatile intermediate for a wide range of chemical transformations. nih.gov The bromine atom activates the adjacent α-carbon, making it susceptible to various reactions. fiveable.me Future research could explore several reactivity patterns:

Nucleophilic Substitution: The α-bromo position is an excellent electrophilic site for substitution reactions with a wide array of nucleophiles. This allows for the introduction of diverse functional groups, including amines, azides, thiols, and alcohols, leading to novel derivatives. nih.gov

Cross-Coupling Reactions: Modern transition-metal catalysis offers powerful tools for C-C bond formation. Cobalt-catalyzed cross-coupling reactions between α-bromo amides and Grignard reagents have been developed to synthesize α-aryl and β,γ-unsaturated amides. acs.org Applying such methods to this compound could yield a library of complex derivatives.

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to form a carbon-centered radical. This reactive intermediate can participate in various radical cyclization and addition reactions, enabling the construction of complex heterocyclic systems. beilstein-journals.org

Reaction TypePotential Reagent/CatalystResulting Derivative ClassPotential Application
Nucleophilic SubstitutionSodium azide (B81097) (NaN₃), followed by reductionα-Amino amidesPeptidomimetics, chiral ligands
Nucleophilic SubstitutionPotassium thioacetate (B1230152) (KSAc)α-Thio amidesBioactive compounds
Cobalt-Catalyzed Cross-CouplingPhenylmagnesium bromide (PhMgBr) / CoCl₂α-Aryl amidesMedicinal chemistry scaffolds
Radical CyclizationAIBN (initiator), Bu₃SnH (mediator)Lactams, complex heterocyclesNatural product synthesis

Advances in Asymmetric Synthesis of Enantiopure Stereoisomers

The 2-bromobutanoyl moiety contains a chiral center at the α-carbon. The synthesis of enantiomerically pure forms of this compound is a critical area for future research, as different stereoisomers often exhibit distinct biological activities. researchgate.net Potential strategies for asymmetric synthesis include:

Chiral Auxiliaries: Using chiral amides derived from optically active amines (like prolinol derivatives) can direct the stereochemical outcome of reactions such as cycloadditions, which could be adapted for the synthesis of chiral precursors. iupac.orgresearchgate.net

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and sustainable approach. Engineered photoenzymes have been used for the asymmetric synthesis of α-chloroamides from dichloro amides and alkenes, achieving high enantioselectivity. nih.gov Similar enzymatic strategies could be developed for α-bromoamides.

Phase-Transfer Catalysis: Enantioselective phase-transfer catalysis has been applied to aza-Henry reactions with bromonitromethane, providing a route to chiral α-amino acids after further transformation. rsc.org This highlights the potential of using chiral catalysts to control stereochemistry in reactions involving α-halo compounds.

Integration into Complex Molecular Architectures and Multifunctional Scaffolds

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. ijnrd.orgencyclopedia.pubnih.gov The combination of the 4-benzylpiperidine core with a reactive α-bromo amide handle makes this compound an attractive starting point for building complex molecular architectures. Future research could focus on its use as a versatile building block in:

Drug Discovery: The piperidine scaffold can be tailored to interact with various biological targets. researchgate.netthieme-connect.com The 2-bromobutanoyl group allows for the covalent attachment of this scaffold to other molecular fragments, enabling the construction of multi-target ligands or probes for chemical biology.

Combinatorial Chemistry: The reactivity of the α-bromo group is well-suited for the parallel synthesis of compound libraries. By reacting this compound with a diverse set of nucleophiles, a large number of derivatives can be rapidly generated for high-throughput screening.

Natural Product Synthesis: The structural motifs accessible from this compound could serve as key intermediates in the total synthesis of complex natural products containing the piperidine core.

Utility as a Chemical Probe in Mechanistic Organic Chemistry

The reactive C-Br bond in this compound makes it a candidate for use as a chemical probe to study reaction mechanisms.

Trapping Reactive Intermediates: It could be used to trap transient nucleophilic species generated in a reaction mixture, providing evidence for their formation.

Labeling Studies: The bromine can be replaced by an isotopic label or a reporter group (like a fluorophore), allowing the molecule's fate to be tracked through a complex reaction sequence or within a biological system.

Umpolung Reactivity Studies: The reaction of α-bromo nitroalkanes with amines to form amides represents an example of "umpolung" or reverse polarity reactivity. researchgate.netresearchgate.net this compound could serve as a model substrate to further investigate the mechanisms of related umpolung transformations.

Application of Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Thorough characterization of this compound and its derivatives is essential. While standard techniques like NMR and Mass Spectrometry are fundamental, advanced methods can provide deeper structural insights.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially for complex derivatives. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition. Tandem MS (MS/MS) can be used to study fragmentation patterns, which helps in the structural elucidation of related piperidine alkaloids and metabolites. nih.govnih.gov

FT-IR and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present. The characteristic C=O stretch of the amide and vibrations associated with the piperidine ring can be identified and compared with computational predictions to confirm the structure. researchgate.netnih.govchemicalbook.com

TechniqueExpected Information for this compound
¹H NMRSignals for aromatic protons (benzyl group), piperidine ring protons, and aliphatic protons of the butanoyl chain, including the methine proton at the chiral α-carbon.
¹³C NMRSignals for the amide carbonyl carbon (~170 ppm), aromatic carbons, piperidine ring carbons, and aliphatic carbons of the butanoyl chain.
Mass Spectrometry (EI/ESI)Molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of bromine or cleavage of the piperidine ring. Isotopic pattern for bromine (⁷⁹Br/⁸¹Br) would be visible.
FT-IRStrong absorption band for the amide carbonyl (C=O) stretch (~1640-1680 cm⁻¹), C-N stretching, and C-H stretching vibrations for aromatic and aliphatic groups.

Implementation of Green Chemistry Principles in its Synthesis and Transformations

Beyond its initial synthesis, applying green chemistry principles to all subsequent transformations of this compound is a vital research direction. This involves a holistic approach to minimize the environmental impact of its entire life cycle.

Atom Economy: Designing derivatization reactions that maximize the incorporation of all reactant atoms into the final product. For example, catalytic addition reactions are preferable to substitution reactions that generate salt byproducts.

Catalyst Reusability: Employing heterogeneous catalysts or catalytic systems in solvents (like deep eutectic solvents) that allow for easy separation and recycling of the catalyst. rsc.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption compared to conventional batch heating.

Waste Minimization: Developing synthetic pathways that avoid protecting groups and reduce the number of purification steps, thereby minimizing solvent and material waste. organic-chemistry.org The use of methanesulfonic anhydride (B1165640) as a metal- and halogen-free activating agent in Friedel-Crafts acylations is an example of a methodology that produces minimal and benign waste. organic-chemistry.org

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable and versatile tool in the advancement of modern synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Benzyl-1-(2-bromobutanoyl)piperidine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via acylation of 4-benzylpiperidine using 2-bromobutanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 piperidine:acyl chloride), and inert atmosphere to prevent hydrolysis . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires monitoring reaction progress via TLC or GC-MS.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine ring protons at δ 3.0–3.5 ppm).
  • HPLC/GC : Assess purity (>95% recommended for research use) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 339.1 for C₁₆H₂₁BrNO).
  • Elemental analysis : Validate stoichiometry (±0.3% tolerance).

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent degradation. Avoid prolonged exposure to light, moisture, or elevated temperatures (>25°C), which may hydrolyze the bromobutanoyl group. Stability tests (e.g., accelerated aging at 40°C for 14 days) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported hazards for this compound across safety data sheets (SDS)?

  • Methodological Answer : Cross-reference SDS from multiple providers (e.g., Combi-Blocks vs. Cayman Chemical) and validate via experimental testing:

  • Acute toxicity assays (OECD 423): Determine LD₅₀ in rodents.
  • Skin/eye irritation tests (OECD 404/405): Use reconstructed human epidermis models.
  • Environmental impact : Assess biodegradability (OECD 301F) and bioaccumulation potential. Discrepancies often arise from incomplete data or batch-specific impurities .

Q. What factorial design approaches are suitable for optimizing the synthesis of this compound derivatives?

  • Methodological Answer : Apply a 2³ factorial design to evaluate variables:

FactorLow LevelHigh Level
Temperature0°C25°C
Reaction Time2 h12 h
SolventDichloromethaneTHF
Analyze main effects and interactions using ANOVA. Response surface methodology (RSM) can further refine optimal conditions .

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and calculate activation energies (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Molecular dynamics simulations (e.g., GROMACS) can predict solvent effects on reaction pathways. Validate predictions with experimental kinetics (e.g., monitoring bromide ion release via ion chromatography) .

Key Recommendations

  • Safety : Always use fume hoods, nitrile gloves, and chemical-resistant goggles. Dispose of waste via certified hazardous waste contractors .
  • Data Validation : Replicate experiments across independent labs to address contradictions in literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.